2-dodecylbenzoic Acid
CAS No.: 89360-54-3
Cat. No.: VC14265188
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89360-54-3 |
|---|---|
| Molecular Formula | C19H30O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 2-dodecylbenzoic acid |
| Standard InChI | InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19(20)21/h12-13,15-16H,2-11,14H2,1H3,(H,20,21) |
| Standard InChI Key | WLPQHPARWSMVFW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCC1=CC=CC=C1C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The molecular formula of 2-dodecylbenzoic acid is C₁₉H₃₀O₂, identical to its ester counterpart, dodecyl benzoate . The critical distinction lies in the functional group: the acid retains a free carboxylic acid (-COOH), while the ester features a dodecyloxycarbonyl (-COO-C₁₂H₂₅) moiety. The ortho substitution pattern influences electronic and steric properties, potentially enhancing solubility in nonpolar media compared to para-substituted analogs.
Table 1: Comparative Physicochemical Properties
Synthesis and Reaction Pathways
Key Approaches from Literature
Physical and Chemical Properties
Solubility and Stability
2-Dodecylbenzoic acid is expected to exhibit low water solubility (logP ≈ 5.7) due to its long alkyl chain, aligning with dodecyl benzoate’s hydrophobicity . The carboxylic acid group may permit limited solubility in polar aprotic solvents (e.g., DMSO) or under basic conditions (as a carboxylate salt). Thermal stability is inferred from the ester’s high boiling point (383.6°C) , suggesting decomposition above 400°C.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of -COOH), distinct from the ester’s ~1740 cm⁻¹.
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NMR: Aromatic protons adjacent to the dodecyl chain would show upfield shifts due to shielding effects.
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